

Unveiling the Solid-State Architecture of 9-Methylanthracene: A Crystallographic Guide

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Compound of Interest

Compound Name: 9-Methylanthracene

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This technical guide provides an in-depth analysis of the crystal structure of **9-methylanthracene**, a fundamental aromatic hydrocarbon. A comprehensive understanding of its solid-state arrangement is crucial for applications in materials science, organic electronics, and as a structural motif in medicinal chemistry. This document summarizes its crystallographic parameters, details the experimental protocols for its structural determination, and presents key molecular geometry data.

Crystallographic Profile of 9-Methylanthracene

The three-dimensional arrangement of **9-methylanthracene** in the solid state has been elucidated by single-crystal X-ray diffraction.^{[1][2]} The compound crystallizes in a monoclinic system, which is characterized by three unequal axes with one oblique angle. The specific arrangement of the molecules within the crystal lattice is described by the P2₁/n (or P2₁/c) space group.^{[1][2]} Below are the key crystallographic parameters compiled from independent studies.

Table 1: Crystallographic Data for **9-Methylanthracene**

Parameter	Value (Source 1)[1]	Value (Source 2)[2]
Chemical Formula	C ₁₅ H ₁₂	C ₁₅ H ₁₂
Formula Weight	192.25 g/mol	192.2 g/mol
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁ /n	P2 ₁ /c
Unit Cell Dimensions		
a	8.423(2) Å	8.920 (3) Å
b	14.133(3) Å	14.641 (4) Å
c	8.818(2) Å	8.078 (4) Å
α	90°	90°
β	98.43(3)°	96.47 (3)°
γ	90°	90°
Volume	1037.1(4) Å ³	1048.3 Å ³
Z (Molecules per unit cell)	4	4
Calculated Density	1.230 g/cm ³	1.22 Mg m ⁻³
Measured Density	-	1.24 Mg m ⁻³

Molecular Geometry

The precise positions of the atoms determined from the crystal structure analysis allow for the calculation of bond lengths and angles, providing insight into the molecular conformation. The anthracene core is largely planar, with slight distortions.[2]

Table 2: Selected Bond Lengths (Å) for **9-Methylanthracene**[1]

Atom 1	Atom 2	Length (Å)
C(9)	C(9A)	1.423(3)
C(9)	C(8A)	1.428(3)
C(9)	C(11)	1.508(3)
C(4A)	C(10A)	1.429(3)
C(10)	C(10A)	1.370(3)
C(1)	C(2)	1.365(4)
C(2)	C(3)	1.421(4)
C(3)	C(4)	1.358(4)

Table 3: Selected Bond Angles (°) for **9-Methylanthracene**[\[1\]](#)

Atom 1	Atom 2	Atom 3	Angle (°)
C(9A)	C(9)	C(8A)	119.3(2)
C(9A)	C(9)	C(11)	120.4(2)
C(8A)	C(9)	C(11)	120.3(2)
C(10)	C(10A)	C(4A)	121.2(2)
C(10)	C(10A)	C(9A)	120.1(2)
C(4A)	C(10A)	C(9A)	118.7(2)
C(1)	C(9A)	C(9)	122.0(2)
C(4)	C(4A)	C(10A)	121.9(2)

Experimental Protocols

The determination of the crystal structure of **9-methylanthracene** involves a multi-step process, from synthesis to data analysis.

Synthesis and Crystallization

Synthesis: **9-Methylanthracene** can be synthesized through established organic chemistry reactions.^[1] One common method is the Grignard reaction between 9-bromoanthracene and methylmagnesium bromide. Another approach is the Friedel-Crafts alkylation of anthracene.^[1]

Purification: Following synthesis, the crude product requires purification to obtain a sample suitable for single crystal growth. This is typically achieved by column chromatography or recrystallization.^[1]

Crystallization: The growth of high-quality single crystals is paramount for X-ray diffraction analysis. Yellow, lath-like crystals of **9-methylanthracene** can be grown by the slow evaporation of a saturated solution.^{[1][2]} A suitable solvent system, such as ethanol or hexane, is chosen where the compound exhibits moderate solubility.^[1] The solution is filtered to remove any impurities and then left undisturbed in a partially covered container, allowing for slow solvent evaporation over several days, which facilitates the formation of well-ordered crystals.^[1]

Single-Crystal X-ray Diffraction

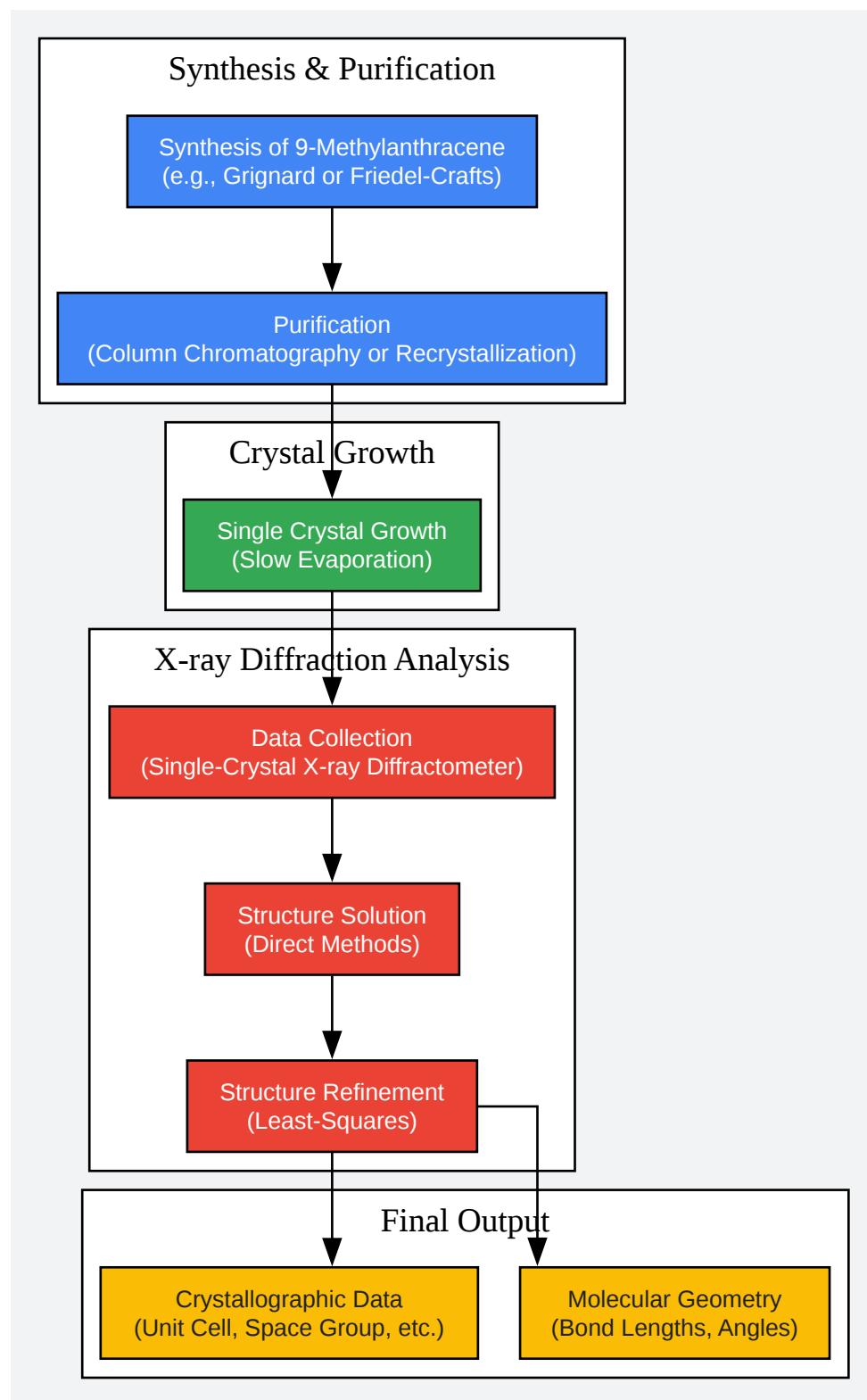
This is the primary technique used to determine the atomic and molecular structure of a crystal.

Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector.^[2] For **9-methylanthracene**, data has been collected using Mo K α radiation ($\lambda = 0.7107 \text{ \AA}$).^[2] The intensities of a large number of independent reflections are measured.^[2]

Structure Solution and Refinement: The collected diffraction data is then used to solve the crystal structure. The positions of the atoms in the unit cell are determined using direct methods.^[2] These initial atomic positions are then refined using least-squares methods to achieve the best possible fit between the observed and calculated diffraction patterns.^[2]

Experimental Workflow

The logical flow of determining the crystal structure of **9-methylanthracene** is depicted in the following diagram.



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Caption: Workflow for the determination of the crystal structure of **9-Methylanthracene**.

This comprehensive overview of the crystal structure of **9-methylanthracene** provides a solid foundation for researchers and professionals working with this molecule. The detailed crystallographic data and experimental protocols serve as a valuable resource for further studies in materials science and drug development.

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References

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